4-(2-piperazinyl)benzonitrile dihydrochloride
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Overview
Description
4-(2-Piperazinyl)benzonitrile dihydrochloride is a chemical compound with the molecular formula C11H15Cl2N3 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-piperazinyl)benzonitrile dihydrochloride typically involves the reaction of 4-chlorobenzonitrile with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The product is then purified by recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperazinyl)benzonitrile dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Piperazinyl)benzonitrile dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(2-piperazinyl)benzonitrile dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A parent compound with a similar structure but lacking the benzonitrile group.
4-(2-Piperazinyl)benzamide: A compound with a similar structure but with an amide group instead of a nitrile group.
4-(2-Piperazinyl)benzoic acid: A compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(2-Piperazinyl)benzonitrile dihydrochloride is unique due to the presence of both the piperazine ring and the benzonitrile group. This combination imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
65709-36-6 |
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Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
4-piperazin-2-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;/h1-4,11,13-14H,5-6,8H2;1H |
InChI Key |
NMIKABGEYGSTJA-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C#N.Cl.Cl |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
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